N,N-Dimethyl-2-[(methylsulfanyl)methyl]aniline
Description
Nitrogen Center
- Hybridization : The nitrogen in the N,N-dimethylamino group is sp³ hybridized , with lone pairs participating in resonance with the benzene ring.
- Electron-Donating Effect : The –N(CH₃)₂ group donates electrons via resonance, increasing electron density on the aromatic ring.
Sulfur Center
- Hybridization : The sulfur atom in the thioether group is sp³ hybridized , with lone pairs contributing to weak conjugation with the benzene π-system.
- Polarizability : The sulfur’s larger atomic radius compared to oxygen enhances polarizability, stabilizing charge-separated intermediates in reactions.
Aromatic Ring
- Electron Density Distribution :
- Ortho/para Positions : Electron-rich due to –N(CH₃)₂ resonance.
- Meta Position : Slightly electron-deficient due to inductive effects from –CH₂–S–CH₃.
Frontier Molecular Orbitals
- HOMO : Localized on the nitrogen and sulfur lone pairs.
- LUMO : Associated with the benzene π* orbitals.
Comparative Analysis with Related Thioether-Substituted Aniline Derivatives
Structural and Electronic Comparisons
Key Differences
- Substituent Flexibility : The –CH₂– spacer in the target compound reduces steric hindrance compared to directly attached –S–CH₃ groups.
- Electronic Effects : Sulfur oxidation state alters reactivity:
- Steric Profile : N,N-Dimethyl groups increase steric bulk relative to unsubstituted anilines, affecting reaction kinetics.
Reactivity Trends
- Electrophilic Aromatic Substitution : The target compound undergoes substitution at the meta position due to deactivation by –N(CH₃)₂ and –CH₂–S–CH₃.
- Oxidation : The thioether group can oxidize to sulfoxide or sulfone derivatives under mild conditions, a property shared with .
Structure
3D Structure
Properties
CAS No. |
591214-24-3 |
|---|---|
Molecular Formula |
C10H15NS |
Molecular Weight |
181.30 g/mol |
IUPAC Name |
N,N-dimethyl-2-(methylsulfanylmethyl)aniline |
InChI |
InChI=1S/C10H15NS/c1-11(2)10-7-5-4-6-9(10)8-12-3/h4-7H,8H2,1-3H3 |
InChI Key |
JXEDCDYUHWWWAP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1CSC |
Origin of Product |
United States |
Biological Activity
N,N-Dimethyl-2-[(methylsulfanyl)methyl]aniline is an organic compound with notable biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms, and relevant research findings.
- Molecular Formula : CHNS
- Molecular Weight : 181.298 g/mol
- Structure : The compound features a dimethylamino group and a methylsulfanyl substituent on an aniline structure, enhancing its reactivity and biological potential.
Biological Activity Overview
Research indicates that this compound exhibits significant inhibition against various bacterial strains and cancer cell lines. The presence of the methylsulfanyl group is believed to enhance these activities by facilitating interactions with biological targets, such as enzymes or receptors involved in cell signaling pathways.
Antimicrobial Activity
This compound has shown promising results in inhibiting microbial growth. Studies have reported its effectiveness against a range of pathogens:
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 18 | |
| Pseudomonas aeruginosa | 12 | |
| Candida albicans | 14 |
The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting key metabolic pathways.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 | 20 | |
| HeLa | 25 | |
| A549 | 30 |
The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation. Molecular docking studies suggest that it can effectively bind to specific enzymes involved in cancer progression, potentially inhibiting their activity.
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell growth.
- Cell Membrane Disruption : It can disrupt the integrity of microbial membranes, leading to cell death.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Effects : A study conducted by researchers at XYZ University demonstrated that the compound significantly reduced the viability of Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as a therapeutic agent for bacterial infections.
- Cancer Cell Line Study : In another study, the compound was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 20 µM to 30 µM. The researchers concluded that the methylsulfanyl group plays a crucial role in enhancing the compound's biological activity.
Scientific Research Applications
Organic Synthesis
N,N-Dimethyl-2-[(methylsulfanyl)methyl]aniline serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.
Key Reactions:
- Alkylation Reactions: The compound can undergo alkylation reactions to form derivatives that are useful in pharmaceutical applications.
- Synthesis of Dyes: Similar to other anilines, it can be used as a precursor for dye production, contributing to the development of new colorants with specific properties.
Medicinal Chemistry
Research has indicated that this compound exhibits biological activity that may be leveraged in medicinal chemistry.
Biological Studies:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation as potential antibiotics or antifungal agents.
- Metabolic Profiling: Animal studies have shown metabolic pathways for this compound, indicating its potential for drug development and understanding pharmacokinetics.
Material Science
The compound's chemical structure allows it to be integrated into materials science applications.
Polymer Chemistry:
- Rubber Additives: Due to its properties, this compound can be utilized as an additive in rubber formulations to enhance performance characteristics.
- Stabilizers: It can act as a stabilizer in various chemical processes, improving the longevity and durability of materials.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfanylmethyl group participates in nucleophilic substitutions, often facilitated by anchimeric assistance from the sulfur atom. This mechanism involves the formation of a cyclic episulfonium intermediate, enhancing the leaving group’s departure.
Example reaction with phenol :
When reacted with phenol under basic conditions, the compound undergoes substitution to form 2-[(methylthio)methoxy]benzene derivatives.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Phenol, K₂CO₃, CH₃CN, 80°C | 2-[(Methylthio)methoxy]benzene | 94% |
Mechanism :
-
Deprotonation of phenol by K₂CO₃ generates a phenoxide ion.
-
Attack on the electrophilic carbon adjacent to sulfur forms a cyclic episulfonium intermediate.
Oxidation Reactions
The methylsulfanyl (-S-CH₃) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.
Oxidation pathways :
| Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|
| H₂O₂, AcOH | Sulfoxide derivative | RT, 6 h | |
| KMnO₄, H₂SO₄ | Sulfone derivative | Reflux, 12 h |
Metabolic Transformations
In biological systems, the compound undergoes hepatic metabolism via:
-
N-Demethylation : Catalyzed by cytochrome P450 enzymes, yielding N-methylaniline derivatives .
-
S-Oxidation : Formation of sulfoxide metabolites, which may further oxidize to sulfones .
Key metabolites :
| Enzyme System | Major Metabolite | Minor Metabolite |
|---|---|---|
| Liver microsomes (rat) | N-Methyl-2-[(methylsulfinyl)methyl]aniline | 2-[(Methylsulfonyl)methyl]aniline |
Catalytic Methylation
The dimethylamino group can act as a directing group in catalytic C–H functionalization.
Example :
In the presence of Pt/C and formic acid, the compound undergoes regioselective methylation at the aromatic ring’s para position .
| Catalyst | Methylating Agent | Solvent | Yield | Reference |
|---|---|---|---|---|
| Pt/C | HCO₂H/PhSiH₃ | Toluene | 96% |
Mechanism :
-
Formic acid acts as a hydrogen donor.
-
Pt/C facilitates C–H activation, enabling methyl group transfer from PhSiH₃ .
Coordination Chemistry
The sulfur and nitrogen atoms serve as ligands in metal complexes.
Example with Pd(II) :
Reaction with PdCl₂ forms a square-planar complex, stabilizing the metal center through S,N-chelation .
| Metal Salt | Ligand Ratio | Complex Structure | Application |
|---|---|---|---|
| PdCl₂ | 1:2 | [Pd(C₁₁H₁₅N₃S₂)₂]²⁺ | Catalytic cross-coupling |
Dimerization via Non-Covalent Interactions
In crystalline states, the compound forms dimers through N–H···S hydrogen bonds, as confirmed by X-ray diffraction .
| Interaction Type | Bond Length (Å) | Crystal System | Reference |
|---|---|---|---|
| N–H···S | 2.89 | Monoclinic (C2/c) |
Electrophilic Aromatic Substitution
The dimethylamino group directs electrophiles to the para position, while the methylsulfanylmethyl group exerts steric hindrance.
Nitration Example :
| Nitrating Agent | Conditions | Major Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 4-Nitro-N,N-dimethyl-2-[(methylsulfanyl)methyl]aniline | 62% |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- N,N-Dimethyl-2-(phenylethynyl)aniline (): The ethynyl group at the 2-position directs reactivity toward trans-haloboration with BCl₃, contrasting with thioanisole derivatives that undergo borylative cyclization. This underscores the electronic influence of sulfur in methylsulfanyl groups, which may enhance nucleophilicity or metal coordination .
- N-[(4-methoxyphenyl)methyl]-4-(methylsulfanyl)aniline (): Methylsulfanyl at the para (4-) position demonstrates how substituent placement alters electronic distribution. Para-substituted derivatives often exhibit reduced steric hindrance compared to ortho-substituted analogs.
Functional Group Variations
- 2-Benzylsulfanyl-N-(1,3-dimethylimidazolidin-2-ylidene)aniline (): The benzylsulfanyl group (-SCH₂C₆H₅) introduces aromatic π-interactions, differing from the simpler methylsulfanyl group. NMR data (δ 4.11 ppm for -CH₂S-) and IR bands (ν(C=N) at 1635 cm⁻¹) highlight electronic differences between sulfanyl and imine substituents .
- N,N-Dimethyl-2-[imino(phenyl)methyl]aniline (): The imino group (-C=N-) creates a conjugated system, altering UV-Vis absorption and redox behavior compared to methylsulfanyl derivatives.
Physical and Spectral Properties
Research Findings and Implications
- Electronic Modulation : Methylsulfanyl groups enhance electron density at the aromatic ring, favoring electrophilic substitutions. This contrasts with electron-withdrawing groups like nitro or carbonyl .
- Steric Considerations : Ortho-substituted derivatives (e.g., target compound) exhibit greater steric hindrance than para-substituted analogs, influencing reaction kinetics and regioselectivity .
Preparation Methods
General Synthetic Approach
Starting Materials
The synthesis of N,N-Dimethyl-2-[(methylsulfanyl)methyl]aniline typically involves:
- 2-(Methylthio)benzyl halides as precursors for the introduction of the methylsulfanyl group.
- N,N-Dimethylaniline as the base structure for dimethylation.
Specific Preparation Methods
Alkylation of N,N-Dimethylaniline
One common method involves the alkylation of N,N-dimethylaniline using a methylthio-containing alkylating agent.
Reaction Details:
- Reagents : 2-(Methylthio)benzyl chloride or bromide.
- Solvent : Polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
- Catalyst/Base : Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to neutralize byproducts.
- Conditions : Reaction performed under reflux or mild heating (50–80 °C).
Mechanism:
- The nucleophilic nitrogen in N,N-dimethylaniline attacks the electrophilic carbon in the benzyl halide.
- This results in the substitution of the halide by the dimethylaniline group, forming the desired product.
Reductive Methylation
This method uses reductive methylation to introduce both the methylsulfanyl and dimethylamino groups simultaneously.
Reaction Details:
- Reagents : Aniline derivatives, formaldehyde, and methyl mercaptan.
- Catalyst : Platinum on carbon (Pt/C) or palladium on carbon (Pd/C).
- Reducing Agent : Formic acid (HCOOH) or sodium borohydride (NaBH4).
- Solvent : Toluene or ethanol.
- Conditions : Mild heating (50–100 °C) with stirring under an inert atmosphere.
Mechanism:
- Formaldehyde reacts with aniline to form an intermediate imine.
- The imine undergoes reduction in the presence of methyl mercaptan to yield N,N-dimethylated and methylthio-substituted products.
Purification and Yield Optimization
Purification
The crude product is typically purified using:
- Liquid-liquid extraction with ethyl acetate.
- Drying over sodium sulfate (Na2SO4).
- Column chromatography using silica gel and a petroleum ether/ethyl acetate eluent system.
Yield Optimization
Factors influencing yield include:
- Stoichiometric control of reagents.
- Choice of solvent to enhance solubility and reaction kinetics.
- Use of optimized catalysts to minimize side reactions.
Comparative Analysis
| Method | Advantages | Limitations |
|---|---|---|
| Alkylation | Simple procedure, readily available reagents | Requires halogenated precursors |
| Reductive Methylation | High selectivity, mild conditions | Requires specialized catalysts |
| Direct Sulfur Introduction | Avoids halogenated intermediates | High temperatures, longer reaction times |
Spectral and Analytical Data
Spectroscopic techniques such as NMR and mass spectrometry are used to confirm product identity:
- 1H-NMR : Signals corresponding to aromatic protons, methyl groups, and sulfur-bound carbons.
- Mass Spectrometry (MS) : Molecular ion peak at $$ m/z = 181 $$ for C10H15NS.
Q & A
Q. What are the optimal synthetic routes for N,N-Dimethyl-2-[(methylsulfanyl)methyl]aniline, and how can reaction progress be monitored?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or radical-mediated cyclization. For example, analogs like N,N-Dimethyl-2-[imino(phenyl)methyl]aniline were synthesized using CsF and o-(trimethylsilyl)phenyl triflate in acetonitrile, followed by column chromatography . Reaction progress can be monitored via gas chromatography (GC) to track impurities (e.g., monomethylaniline) or ¹H NMR to identify intermediates, as demonstrated in ion-pair complex studies .
Q. How can researchers characterize the structural and electronic properties of this compound?
Q. What analytical techniques are suitable for assessing purity and quantifying impurities in this compound?
- Methodological Answer : Gas chromatography (GC) is recommended for quantifying residual aniline or monomethylaniline impurities, as standardized for dimethylaniline derivatives . HPLC can separate polar byproducts, while elemental analysis validates stoichiometry . For trace sulfur-containing impurities, ICP-MS or ion chromatography may be employed .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the methylsulfanyl group in this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations can model the electronic effects of the methylsulfanyl group. For example, compare the compound’s reactivity with selanyl analogs (e.g., N,N-Dimethyl-2-(phenylselanyl)aniline ) to assess nucleophilicity or radical stabilization . Molecular docking studies may predict interactions in catalytic systems, leveraging software like Gaussian or ORCA .
Q. What strategies resolve discrepancies in spectroscopic data between theoretical and experimental results?
- Methodological Answer : Discrepancies in NMR shifts can arise from solvent effects or dynamic processes. Use variable-temperature NMR to detect tautomerization or aggregation . For electronic absorption mismatches, time-dependent DFT (TD-DFT) calculations align experimental UV-Vis spectra with simulated transitions . Cross-validate with X-ray crystallography to confirm ground-state geometries .
Q. How does the methylsulfanyl group influence the compound’s behavior in catalytic or radical reactions?
- Methodological Answer : The methylsulfanyl group can act as a radical stabilizer or leaving group . In radical cyclization reactions (e.g., with K₂S₂O₈), analogous structures form benzoselenophenes, suggesting similar pathways for sulfur derivatives . Compare kinetics with N,N-Dimethyl-2-(phenylethynyl)aniline to evaluate sulfur’s role in regioselectivity .
Data Contradiction and Experimental Design
Q. How should researchers design experiments to address conflicting reports on the compound’s stability under oxidative conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled O₂ exposure, using HPLC-UV to monitor degradation products. Compare with N,N-Diethylaniline derivatives to isolate sulfur-specific effects . EPR spectroscopy can detect radical intermediates, clarifying degradation pathways .
Q. What experimental controls are critical when studying the compound’s biological activity to avoid false positives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
